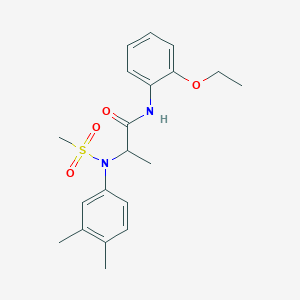![molecular formula C14H16N4OS B4170227 1-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-phenylpyrrolidin-2-one](/img/structure/B4170227.png)
1-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-phenylpyrrolidin-2-one
Overview
Description
1-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-2-pyrrolidinone is a complex organic compound that features a triazole ring, a pyrrolidinone ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-phenylpyrrolidin-2-one typically involves the formation of the triazole ring followed by the attachment of the pyrrolidinone and phenyl groups. Common methods include:
Cyclization Reactions: Using thiocarbohydrazide and appropriate aldehydes or ketones under acidic or basic conditions to form the triazole ring.
Alkylation Reactions: Introducing the pyrrolidinone and phenyl groups through alkylation reactions using suitable alkyl halides.
Industrial Production Methods: Industrial production often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves irradiating the reactants in a microwave reactor, significantly reducing reaction times compared to conventional heating .
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Dihydrotriazoles.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
1-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-2-pyrrolidinone has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antifungal, antibacterial, and antiviral agent.
Materials Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Research: Studied for its role in enzyme inhibition and as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- 2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol .
- 5-(2-Hydroxyphenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione .
Uniqueness: 1-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-2-pyrrolidinone is unique due to its combination of a triazole ring, a pyrrolidinone ring, and a phenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
1-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-17-12(15-16-14(17)20)9-18-8-11(7-13(18)19)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKVHVKMKHXUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CN2CC(CC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-CHLOROPHENYL)-5-(3,4-DIMETHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE](/img/structure/B4170147.png)
![2-(2,4-dimethylphenoxy)-N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4170149.png)
![3-chloro-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4170158.png)
![5-({[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE](/img/structure/B4170166.png)
![N-(3-chlorophenyl)-2-[[7-(3-chlorophenyl)-12,12-dimethyl-8-oxo-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl]sulfanyl]acetamide](/img/structure/B4170167.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B4170171.png)
![N-[1-benzyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-tert-butylbenzamide](/img/structure/B4170177.png)
![4-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-3-nitrobenzaldehyde](/img/structure/B4170183.png)
![N~1~-(5-{[2-(ACETYLAMINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B4170194.png)

![N-(2-methoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)decahydroquinoxalin-2-yl]acetamide](/img/structure/B4170212.png)
![N-[1-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B4170224.png)
![7-(3-fluorophenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4170230.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4170232.png)
